molecular formula C10H9BrN2O2 B13287032 5-Bromo-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid

5-Bromo-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid

Cat. No.: B13287032
M. Wt: 269.09 g/mol
InChI Key: AUJFHQIUSLVJKL-UHFFFAOYSA-N
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Description

5-Bromo-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5-position, a methyl(prop-2-yn-1-yl)amino group at the 2-position, and a carboxylic acid group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid typically involves multi-step organic reactionsThe final step involves the carboxylation of the pyridine ring to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

5-Bromo-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific research applications .

Biological Activity

5-Bromo-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid, with the CAS number 1866636-31-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological properties, particularly in anticancer and antimicrobial activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H10BrN3O2\text{C}_{11}\text{H}_{10}\text{Br}\text{N}_3\text{O}_2

This structure features a brominated pyridine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have explored the anticancer potential of various pyridine derivatives, including this compound. A study characterized the anticancer effects of related compounds using the A549 human lung adenocarcinoma model. The findings indicated that modifications in the structure significantly influenced their cytotoxicity profiles against cancer cells.

Key Findings:

  • Cytotoxicity : Compounds similar to 5-Bromo derivatives exhibited varying degrees of cytotoxicity, with some reducing A549 cell viability by up to 66% compared to controls like cisplatin .
  • Structure Activity Relationship (SAR) : The presence of a free amino group was crucial for enhancing anticancer activity while minimizing toxicity to non-cancerous cells .
  • Mechanism : The anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through pathways associated with p53 mutations .

Antimicrobial Activity

The antimicrobial properties of 5-Bromo derivatives have also been investigated, particularly against multidrug-resistant strains of bacteria.

Research Insights:

  • Activity Against Resistant Strains : The compound demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens, indicating its potential as an antimicrobial agent .
  • Minimum Inhibitory Concentration (MIC) : Related pyrrole derivatives have shown MIC values ranging from 3.12 μg/mL to 12.5 μg/mL against various bacterial strains, highlighting their effectiveness compared to standard antibiotics like ciprofloxacin .

Case Studies

Several case studies focusing on the biological activity of pyridine derivatives provide insights into their therapeutic potential:

Case Study 1: Anticancer Properties

In a controlled study, various pyridine derivatives were tested for their ability to inhibit A549 cell growth. The results showed that certain structural modifications led to enhanced potency, with specific compounds achieving significant reductions in cell viability.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several pyridine-based compounds against clinical isolates of Staphylococcus aureus. The findings indicated that compounds with specific functional groups exhibited superior activity against resistant strains.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

5-bromo-2-[methyl(prop-2-ynyl)amino]pyridine-4-carboxylic acid

InChI

InChI=1S/C10H9BrN2O2/c1-3-4-13(2)9-5-7(10(14)15)8(11)6-12-9/h1,5-6H,4H2,2H3,(H,14,15)

InChI Key

AUJFHQIUSLVJKL-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=NC=C(C(=C1)C(=O)O)Br

Origin of Product

United States

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